molecular formula C16H17N3S B5877358 2-amino-4-(5-ethyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(5-ethyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No. B5877358
M. Wt: 283.4 g/mol
InChI Key: ACSDVSFFDGGFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(5-ethyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a compound that has been studied extensively for its potential therapeutic applications. This compound is also known as ETQ, and it has been found to have promising anti-cancer properties. In

Mechanism of Action

The mechanism of action of ETQ is not fully understood. However, it is believed that ETQ inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. ETQ has also been found to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
ETQ has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. ETQ has also been found to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. In addition, ETQ has been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ETQ in lab experiments is that it has been extensively studied and its anti-cancer properties have been well established. However, one limitation is that the mechanism of action of ETQ is not fully understood, which may make it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on ETQ. One direction is to further investigate the mechanism of action of ETQ, in order to optimize its use in cancer treatment. Another direction is to explore the potential use of ETQ as an anti-inflammatory agent. Additionally, researchers may investigate the potential use of ETQ in combination with other anti-cancer agents, in order to enhance its efficacy. Finally, researchers may explore the potential use of ETQ in other diseases, such as inflammatory bowel disease or rheumatoid arthritis.

Synthesis Methods

The synthesis of ETQ involves the reaction between 2-amino-4-(5-ethyl-2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile and various reagents. The most commonly used method for synthesizing ETQ is the Pictet-Spengler reaction. This reaction involves the condensation of an indole or a tryptamine with an aldehyde or a ketone in the presence of an acid catalyst.

Scientific Research Applications

ETQ has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ETQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, ETQ has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-amino-4-(5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-2-10-7-8-14(20-10)15-11-5-3-4-6-13(11)19-16(18)12(15)9-17/h7-8H,2-6H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSDVSFFDGGFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=C(C(=NC3=C2CCCC3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(5-ethylthiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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